Molecular structure and properties of 2-(Benzylamino)-2-pyridin-3-ylethanol
Molecular structure and properties of 2-(Benzylamino)-2-pyridin-3-ylethanol
This guide provides an in-depth technical analysis of 2-(Benzylamino)-2-pyridin-3-ylethanol (CAS 1183209-60-0).[1][2]
Editorial Note: This molecule is frequently confused with its regioisomer, 2-(benzylamino)-1-(pyridin-3-yl)ethanol (a key intermediate for
[1][2][3]
Molecular Identity & Structural Logic
This compound belongs to the class of
Core Structural Features[1][2][4][5]
-
Backbone: Pyridyl-glycinol (2-amino-2-(pyridin-3-yl)ethanol).[1][2]
-
N-Substituent: Benzyl group (confers lipophilicity and steric bulk).[1][2]
-
Chirality: The C2 carbon is a stereocenter.[2] The molecule is typically used as a racemate in bulk synthesis or resolved into
or enantiomers for asymmetric catalysis.[1] -
Coordination Potential: It acts as a tridentate or bidentate ligand (
, , ), making it valuable in organometallic chemistry.[1]
Physicochemical Data Table
| Property | Value / Descriptor | Note |
| CAS Number | 1183209-60-0 | Specific to the 2-pyridyl-2-amino isomer.[1][2][3] |
| IUPAC Name | 2-(Benzylamino)-2-(pyridin-3-yl)ethanol | |
| Molecular Formula | ||
| Molecular Weight | 228.29 g/mol | |
| SMILES | OCC(c1cccnc1)NCc1ccccc1 | Defines connectivity: OH on terminal C. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity due to benzyl group.[1] |
| pKa (Base) | ~8.5 (Amine), ~3.2 (Pyridine) | The secondary amine is the primary basic site.[1] |
| H-Bond Donors | 2 (OH, NH) | |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, Hydroxyl O) |
Synthetic Methodology
The synthesis of 2-(Benzylamino)-2-pyridin-3-ylethanol requires a strategy that avoids racemization (if chiral) and prevents over-alkylation.[1][2] The most robust route involves the Reductive Amination of 3-Pyridylglycinol .[2]
Prerequisite: Sourcing the Core
If 2-amino-2-(pyridin-3-yl)ethanol (Pyridylglycinol) is not commercially available, it is synthesized via a Strecker Reaction on 3-pyridinecarboxaldehyde, followed by acid hydrolysis and reduction (LiAlH4).[1][2]
Protocol: Reductive Benzylation of 3-Pyridylglycinol
Objective: Selective mono-benzylation of the primary amine.[2]
Reagents
-
Substrate: 2-Amino-2-(pyridin-3-yl)ethanol (1.0 eq)
-
Reagent: Benzaldehyde (1.05 eq)[1]
-
Reductant: Sodium Borohydride (
) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions.[1] -
Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]
Step-by-Step Workflow
-
Imine Formation:
-
Dissolve 2-amino-2-(pyridin-3-yl)ethanol in anhydrous MeOH (0.5 M concentration).
-
Add Benzaldehyde (1.05 eq) dropwise at 0°C.
-
Critical Checkpoint: Add anhydrous
(2 eq) to sequester water and drive imine formation.[2] Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).[1][2]
-
-
Reduction:
-
Quench & Workup:
-
Purification:
Structural Visualization & Logic
The following diagram illustrates the structural divergence between the target molecule and its common regioisomer (Mirabegron intermediate), as well as the synthetic logic.
Caption: Synthesis pathway distinguishing the target pyridylglycinol derivative from its regioisomeric beta-agonist intermediate.
Applications & Properties
Chiral Ligand Synthesis
This molecule is a "privileged structure" for asymmetric synthesis.[2]
-
N,O-Ligands: The amino-alcohol backbone mimics Phenylglycinol .[2] It is used to generate chiral oxazolines or as a chiral auxiliary in alkylation reactions.[2]
-
Electronic Tuning: The pyridine ring acts as an electron-withdrawing group (compared to phenyl in phenylglycinol), altering the Lewis basicity of the adjacent amine.[1] This allows fine-tuning of catalytic activity in metal-catalyzed reactions (e.g., Zn-catalyzed additions).[1][2]
Biological Relevance
While the 1-pyridyl isomer is a
-
Bioisostere Probe: Used in SAR (Structure-Activity Relationship) studies to determine the importance of the hydroxyl/aryl spatial relationship.[1][2]
-
Metabolic Stability: The benzylic position on the pyridine ring is less susceptible to oxidative metabolism compared to the electron-rich phenyl ring analogs.[2]
Solubility & Handling[2]
-
State: Likely a viscous, pale yellow oil or low-melting solid at room temperature.[2]
-
Solubility: Highly soluble in chlorinated solvents (DCM, Chloroform) and alcohols.[2] Moderate solubility in water due to the pyridine/amine polarity, but the benzyl group limits this.[2]
-
Storage: Hygroscopic. Store under nitrogen at 4°C. The secondary amine reacts with atmospheric
over time to form carbamates; seal tightly.[2]
References
-
PubChem Compound Summary. (2025). 2-(Benzylamino)-2-pyridin-3-ylethanol (CAS 1183209-60-0).[1][2][3] National Center for Biotechnology Information.[2] Link
-
BenchChem. (2025).[2] Protocol for 2-Amino-2-(pyridin-3-yl)acetonitrile (Precursor Synthesis).Link[1]
-
AppChem. (2025).[2] Product Data Sheet: 2-(Benzylamino)-2-pyridin-3-ylethanol.[1][2]Link[1]
-
Sigma-Aldrich. (2024).[2] 2-Benzylaminoethanol Derivatives (General Reactivity).[1][2]Link[1]
Sources
- 1. Discovery of a potent, orally bioavailable beta(3) adrenergic receptor agonist, (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Benzylaminopyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. appchemical.com [appchemical.com]
- 4. 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
